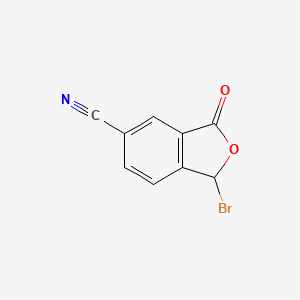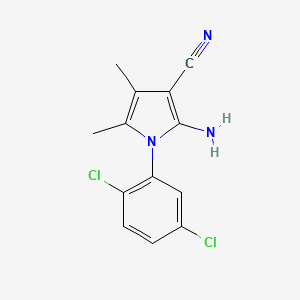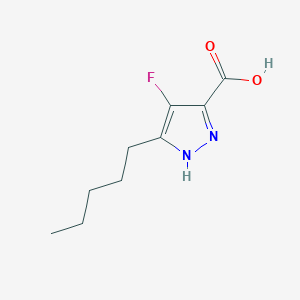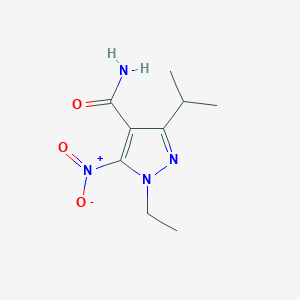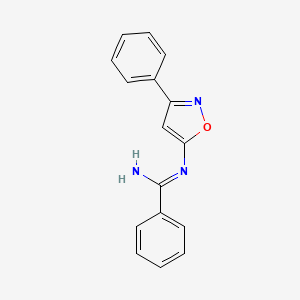
N-(3-Phenylisoxazol-5-yl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylisoxazol-5-yl)benzimidamide is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole core linked to a phenylisoxazole moiety, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylisoxazol-5-yl)benzimidamide typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves eco-friendly and efficient synthetic methods. These methods aim to minimize the use of toxic reagents and reduce waste production. Green chemistry approaches, such as using non-toxic solvents and catalysts, are commonly employed in the large-scale synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenylisoxazol-5-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenylisoxazol-5-yl)benzimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-(3-Phenylisoxazol-5-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
N-(3-Phenylisoxazol-5-yl)benzimidamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with various biological activities.
2-(4-Nitrobenzyl)-1H-benzimidazole: Exhibits significant inhibitory effects against certain enzymes
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H13N3O |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H13N3O/c17-16(13-9-5-2-6-10-13)18-15-11-14(19-20-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18) |
InChI-Schlüssel |
BUIDUMCAINEOGY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)/N=C(/C3=CC=CC=C3)\N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N=C(C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
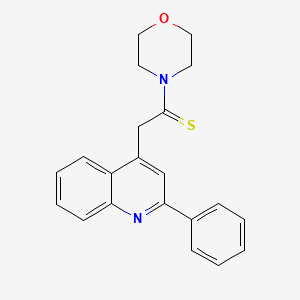

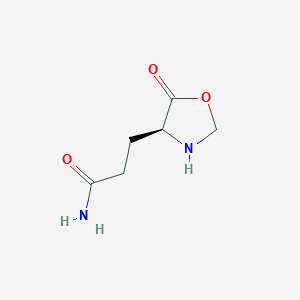
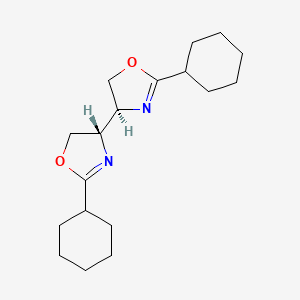
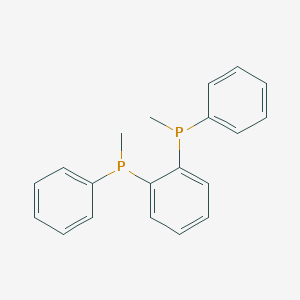

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
